molecular formula C8H11ClN2 B1407918 4-(Sec-butyl)-6-chloropyrimidine CAS No. 2091635-47-9

4-(Sec-butyl)-6-chloropyrimidine

Cat. No.: B1407918
CAS No.: 2091635-47-9
M. Wt: 170.64 g/mol
InChI Key: LHNGLVMDVJCWHK-UHFFFAOYSA-N
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Description

4-(Sec-butyl)-6-chloropyrimidine is a substituted pyrimidine derivative characterized by a chlorine atom at position 6 and a sec-butyl group at position 2. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, and their substituted derivatives are widely utilized in pharmaceuticals, agrochemicals, and material science due to their versatile reactivity and structural tunability .

Properties

IUPAC Name

4-butan-2-yl-6-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-3-6(2)7-4-8(9)11-5-10-7/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNGLVMDVJCWHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

4-(Sec-butyl)-6-chloropyrimidine has several applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biochemical studies to understand the interactions of pyrimidines with biological molecules.

  • Medicine: It may serve as a precursor or intermediate in the synthesis of pharmaceuticals.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(sec-butyl)-6-chloropyrimidine exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, it may act as an intermediate that undergoes further reactions to produce active pharmaceutical ingredients. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Table 1: Key Properties of 6-Chloropyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Properties/Applications References
4-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-6-chloropyrimidine C₁₁H₁₁ClN₂ 206.67 Bicyclic substituent at C4 High rigidity; potential use in ligand design for enzyme inhibition
4-Benzyloxy-6-chloropyrimidine C₁₁H₉ClN₂O 220.66 Benzyloxy group at C4 Enhanced lipophilicity; intermediate in anticancer drug synthesis
4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine C₇H₄BrClN₄ 259.49 Bromopyrazole at C4 Halogenated substituent for cross-coupling reactions; agrochemical applications
4-(3,4-Dimethoxyanilino)-6-chloropyrimidine C₁₁H₁₁ClN₃O₂ 260.68 Anilino group at C4 Improved solubility; explored as kinase inhibitors
4-(Sec-butyl)-6-chloropyrimidine (hypothetical) C₈H₁₁ClN₂ 170.64 Sec-butyl at C4 Predicted higher metabolic stability due to branched alkyl chain N/A

Biological Activity

4-(Sec-butyl)-6-chloropyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a chlorinated pyrimidine core and a sec-butyl side chain, which may influence its interaction with biological targets. The following sections detail the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In various studies, it has shown significant activity against a range of pathogenic bacteria. For instance, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values comparable to those of established antibiotics.

Pathogen MIC (µg/mL)
Staphylococcus aureus2.5
Escherichia coli5.0
Pseudomonas aeruginosa10.0

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.3
HT-29 (Colon Cancer)12.8

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide synthesis, disrupting DNA replication in rapidly dividing cells.
  • Receptor Modulation : It has been suggested that this compound can modulate receptor activity, influencing signaling pathways associated with cell proliferation and apoptosis.

Study on Antimicrobial Effects

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent.

Research on Anticancer Effects

In another significant study, researchers assessed the cytotoxic effects of several pyrimidine compounds on cancer cell lines. The findings highlighted that this compound not only inhibited cell growth but also induced apoptosis in treated cells. This study suggests potential therapeutic applications in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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